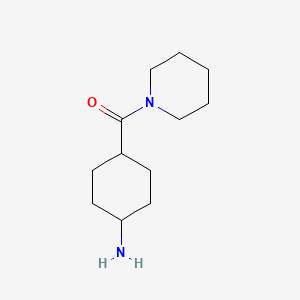
trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone
Overview
Description
trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone: is a chemical compound that features a cyclohexane ring with an amino group at the 4-position and a piperidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone typically involves the hydrogenation of nitro compounds followed by amination. One common method starts with the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent using a palladium on carbon catalyst under low hydrogen pressure . The resulting 4-aminophenyl acetic acid is further hydrogenated to produce trans-4-amino-1-cyclohexanecarboxylic acid . This intermediate can then be reacted with piperidin-1-yl-methanone under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves similar hydrogenation and amination steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and purity. Catalysts like palladium on carbon and solvents like ethanol or methanol are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various amines or alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone is used as an intermediate for the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors. It is used in the development of new drugs targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its efficacy in treating conditions like schizophrenia and depression due to its interaction with neurotransmitter receptors .
Industry: The compound is used in the production of various industrial chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other specialty chemicals .
Mechanism of Action
The mechanism of action of trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses and physiological effects .
Comparison with Similar Compounds
trans-4-Aminocyclohexanol: This compound shares a similar cyclohexane structure but lacks the piperidine and methanone groups.
trans-4-Aminocyclohexyl acetic ester: Another related compound with a similar amino-cyclohexane core but different functional groups.
Uniqueness: trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone is unique due to its combination of a cyclohexane ring with an amino group and a piperidine ring attached to a methanone group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
(4-aminocyclohexyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXCXYZXKDFBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


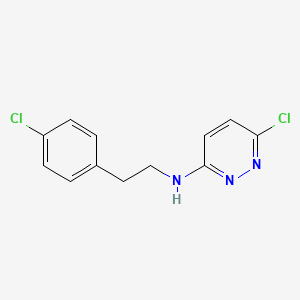
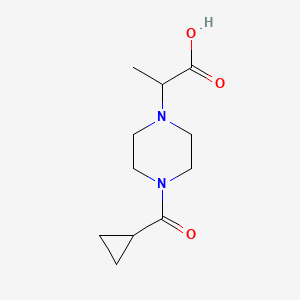
![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)
![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)
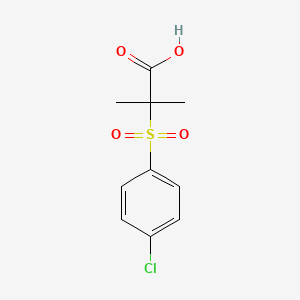
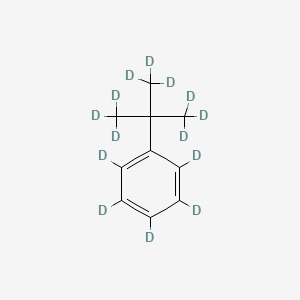

![10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one](/img/structure/B1465326.png)
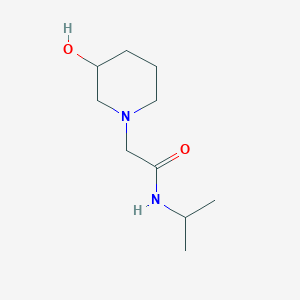
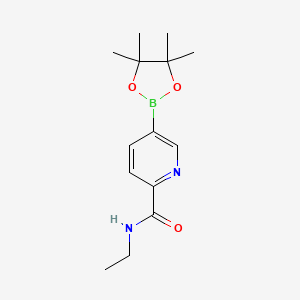
amine](/img/structure/B1465329.png)
![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)
![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)
![[4-(Difluoromethyl)phenyl]methanamine](/img/structure/B1465335.png)
